![molecular formula C20H22N2O4S B2593874 N-(6-异丙基苯并[d]噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺 CAS No. 892855-48-0](/img/structure/B2593874.png)
N-(6-异丙基苯并[d]噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, an amide group, and three methoxy groups . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with appropriate acids . The isopropyl group, trimethoxybenzamide group might be introduced in subsequent steps .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of the amide and methoxy groups may influence the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in hydrolysis or condensation reactions. The benzothiazole ring could potentially undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and nonpolar benzothiazole ring could impact its solubility. The compound’s melting point, boiling point, and other properties would depend on the intermolecular forces present .科学研究应用
抗肿瘤和细胞毒活性
噻唑类化合物已被研究用于其作为抗肿瘤和细胞毒剂的潜力。 例如,Gulsory 和 Guzeldemirci 合成了一系列 [6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼,其中一种化合物对前列腺癌细胞表现出有效的作用 .
脲酶抑制
脲酶抑制剂对于抗溃疡药物和治疗由产生脲酶的细菌引起的感染具有重要意义。 虽然针对该化合物的确切研究有限,但其结构特征表明其具有作为脲酶抑制剂的潜力 .
COX-1 抑制
新型 N-(苯并[d]噻唑-2-基)-2-[苯基(2-(哌啶-1-基)乙基氨基]苯甲酰胺已被合成并评估其对 COX-1 的抑制作用。 尽管它们的活性与标准抑制剂相比较弱,但这些化合物在该领域显示出前景 .
抗菌活性
虽然直接证明该化合物具有抗菌活性的证据很少,但噻唑类化合物通常表现出新兴的抗菌特性。 需要进一步研究以探索其在该领域的潜力 .
作用机制
Target of Action
N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The interaction of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide affects the biochemical pathway involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target in the body .
Result of Action
The result of the action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound causes the bacteria to die, thereby treating the tuberculosis infection .
未来方向
生化分析
Biochemical Properties
N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression, affecting cell growth, differentiation, and apoptosis (programmed cell death) .
Molecular Mechanism
At the molecular level, N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the metabolism of certain lipids or carbohydrates, leading to changes in energy production and storage within the cell .
Transport and Distribution
The transport and distribution of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, it may be transported into the cell via specific membrane transporters, where it can exert its effects on intracellular targets .
Subcellular Localization
The subcellular localization of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCKAFHHRTAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

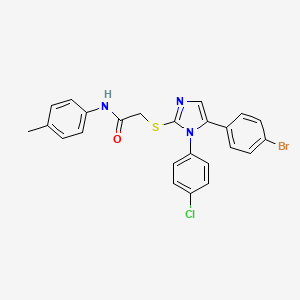
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)
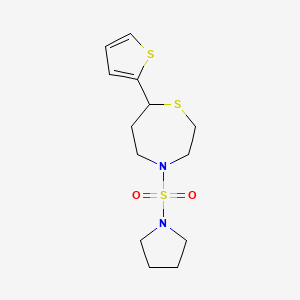
![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
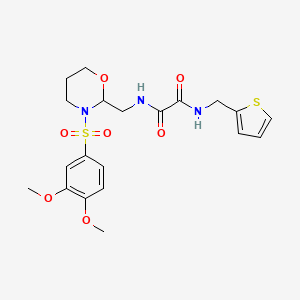
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/no-structure.png)
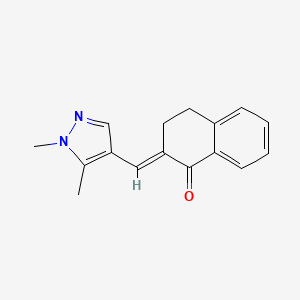
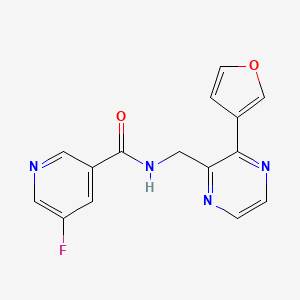
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)
![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)
